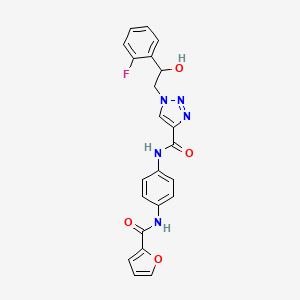
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(furan-2-carboxamido)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(furan-2-carboxamido)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18FN5O4 and its molecular weight is 435.415. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(furan-2-carboxamido)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological properties. The presence of fluorine and furan moieties enhances its pharmacological profile, potentially improving binding affinity to biological targets.
Research indicates that compounds with similar structural motifs often exert their biological effects through various mechanisms:
- Inhibition of Kinases : Many triazole derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, compounds in this class may target p38 MAPK or Aurora kinases, which play crucial roles in cell cycle regulation and apoptosis.
- Anti-inflammatory Effects : The furan moiety is associated with anti-inflammatory properties, likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Anticancer Activity
A series of studies have evaluated the anticancer potential of triazole derivatives. Table 1 summarizes findings related to the compound's activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.39 | Induction of apoptosis |
| MCF-7 (Breast) | 0.46 | Inhibition of Aurora-A kinase |
| HeLa (Cervical) | 0.15 | Mitochondrial modification |
Case Study : In a recent study, the compound was tested against A549 lung cancer cells, demonstrating significant cytotoxicity with an IC50 value of 0.39 µM. The mechanism involved apoptosis induction and disruption of the cell cycle, highlighting its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
The compound's anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-induced models. Key findings include:
Propriétés
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[4-(furan-2-carbonylamino)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4/c23-17-5-2-1-4-16(17)19(29)13-28-12-18(26-27-28)21(30)24-14-7-9-15(10-8-14)25-22(31)20-6-3-11-32-20/h1-12,19,29H,13H2,(H,24,30)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVNGYYYTNUXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














